Senicapoc

概述

准备方法

化学反应分析

Senicapoc 经历了各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,但对其氧化产物的详细研究有限。

这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂用于取代反应。 这些反应形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

作用机制

. 该通道参与调节钾离子从红细胞的流出和水的流失。 通过抑制该通道,Senicapoc 可防止红细胞脱水,并随后阻止血红蛋白 S 的聚合,这是镰状细胞性贫血病理学中的一个关键因素 .

相似化合物的比较

生物活性

Senicapoc (ICA-17043) is a selective inhibitor of the calcium-activated potassium channel KCa3.1, primarily developed for the treatment of sickle cell disease (SCD). Its biological activity has been explored in various contexts, including hematological disorders and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, clinical findings, and potential therapeutic applications.

This compound functions by inhibiting the Gardos channel (KCa3.1), which plays a critical role in regulating potassium efflux in red blood cells. This inhibition leads to reduced dehydration of erythrocytes, thereby increasing their lifespan and improving hemoglobin levels. The mechanism can be summarized as follows:

- Inhibition of KCa3.1 Channels : this compound blocks potassium efflux through Gardos channels, preventing red blood cell dehydration.

- Increased Hemoglobin and Hematocrit Levels : Clinical trials have shown that this compound significantly increases hemoglobin and hematocrit levels in patients with SCD .

- Reduction in Hemolysis : By maintaining red blood cell hydration, this compound reduces hemolysis, which is a common complication in SCD patients .

Sickle Cell Disease

This compound has undergone several clinical trials to evaluate its efficacy in treating SCD. Notable studies include:

- Phase II Trials : In a double-blind placebo-controlled trial, patients receiving 10 mg/day of this compound showed increased hematocrit and hemoglobin levels compared to placebo groups. However, the trial was terminated early due to a lack of significant improvement in pain crisis outcomes despite the positive effects on blood parameters .

- Phase III Trials : A larger Phase III trial confirmed that while this compound improved hematological parameters, it did not significantly reduce the frequency of vaso-occlusive crises compared to placebo . Adverse effects included nausea and urinary tract infections.

Alzheimer’s Disease

Recent studies are exploring this compound's potential in neurodegenerative conditions such as Alzheimer's disease (AD). A Phase II study aims to assess its biological activity and target engagement in patients with mild cognitive impairment or early AD . Key objectives include:

- Cognitive Outcomes : Measurement of cognitive function using the Alzheimer's Disease Assessment Scale Cognitive Subscale (ADAS-Cog).

- Neuroinflammation Markers : Evaluation of blood and cerebrospinal fluid markers related to neuroinflammation over a 52-week period.

Case Studies

- Sickle Cell Disease Patient Case : A patient with the KCNN4 R352H mutation was treated with this compound. The results indicated a significant reduction in potassium loss from red blood cells when treated with this compound compared to control conditions, demonstrating its potential effectiveness against specific genetic mutations associated with SCD .

- COVID-19 Patients : In a study involving COVID-19 patients with severe respiratory issues, this compound was found to be safe and well-tolerated. While it did not significantly improve oxygenation metrics compared to standard care, it showed promise in reducing mortality rates among treated patients .

Summary of Research Findings

| Study Type | Population | Dosage | Key Findings |

|---|---|---|---|

| Phase II (SCD) | 145 SCD Patients | 10 mg/day | Increased hemoglobin; no effect on pain crises |

| Phase III (SCD) | 289 SCD Patients | 10 mg/day | Improved hematologic parameters; terminated early |

| Phase II (AD) | 55 Early AD Patients | 10 mg/day | Ongoing study; assessing cognitive function |

| COVID-19 Study | 46 Severe Patients | Standard Care | Safe; lower mortality rate in treated group |

属性

IUPAC Name |

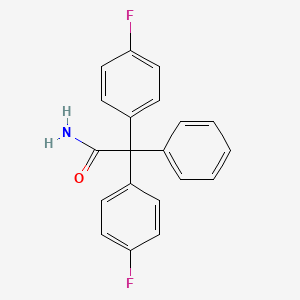

2,2-bis(4-fluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTZUZTYRMOMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276906 | |

| Record name | Senicapoc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289656-45-7 | |

| Record name | Senicapoc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289656-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senicapoc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Senicapoc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENICAPOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS6G201A6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。